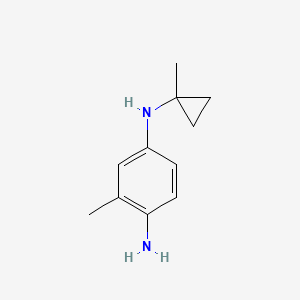

2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine

Description

Properties

IUPAC Name |

2-methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-8-7-9(3-4-10(8)12)13-11(2)5-6-11/h3-4,7,13H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHMZWOWZIKTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2(CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600014-68-3 | |

| Record name | 3-methyl-N1-(1-methylcyclopropyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine typically involves the following steps:

Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Cyclopropylation: The amine groups are then reacted with 1-methylcyclopropylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and implications:

Reactivity and Metabolic Pathways

- Cyclopropyl Substituent : The 1-methylcyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to MMBD’s 2-methylphenyl group, which undergoes activation to mutagenic dimers . The strained cyclopropane ring could enhance stability in polymer matrices or pharmaceutical formulations.

- Methyl vs.

Biological Activity

2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine, with the CAS number 1600014-68-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, alongside its pharmacological implications.

- Molecular Formula : C₁₁H₁₆N₂

- Molecular Weight : 176.26 g/mol

- Structure : The compound features a benzene ring substituted with a methyl group and an N-(1-methylcyclopropyl) group, which may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives of benzene-1,4-diamines. While specific data on this compound is limited, related compounds have shown significant activity against a range of bacterial strains.

- Case Study : A study on benzene derivatives demonstrated that similar compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Example A | 5 | S. aureus |

| Example B | 10 | E. coli |

Antifungal Activity

The antifungal potential of compounds similar to this compound has been explored in various studies. These compounds have shown promise against fungi such as Candida albicans.

- Research Findings : In vitro tests indicated that certain derivatives inhibited fungal growth at concentrations ranging from 10 to 50 µM .

| Compound | IC50 (µM) | Target Fungi |

|---|---|---|

| Example C | 20 | C. albicans |

| Example D | 15 | Aspergillus niger |

Anti-inflammatory Activity

The anti-inflammatory effects of benzene diamines are also notable. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2.

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of nuclear factor kappa B (NF-kB), which plays a pivotal role in inflammatory responses .

Pharmacological Implications

The unique structure of this compound suggests it may interact with various biological pathways:

- Nitric Oxide Release : Similar compounds have been shown to release nitric oxide (NO), which can enhance their antibacterial efficacy by disrupting bacterial cell membranes .

- Cell Wall Synthesis Inhibition : There is evidence suggesting that related compounds inhibit cell wall biosynthesis in bacteria, which could be a mechanism for their antibacterial action .

Q & A

Q. What are the typical synthetic routes for preparing 2-Methyl-4-N-(1-methylcyclopropyl)benzene-1,4-diamine?

The compound is synthesized via alkylation of 2-methyl-1,4-benzenediamine with 1-methylcyclopropyl halides (e.g., bromide or chloride). The reaction is typically conducted in a polar aprotic solvent (e.g., acetone or DMF) using a base like potassium carbonate to deprotonate the amine. Heating under reflux (~60–80°C) for 12–24 hours facilitates the alkylation. Purification involves column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify substitution patterns and confirm cyclopropane integration.

- X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines atomic coordinates and bond angles, providing 3D structural insights .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Q. What are the primary research applications of this compound in chemistry and biology?

- Organic synthesis : Serves as a precursor for polymers or ligands in catalysis due to its dual amine functionality .

- Biochemical probes : The cyclopropane group may act as a metabolic stability enhancer or steric hindrance modulator in enzyme inhibition studies .

- Material science : Derivatives are explored as monomers in covalent organic frameworks (COFs) for electron transport applications .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with sterically hindered substituents?

Strategies include:

- Catalytic systems : Palladium or copper catalysts for Ullmann-type coupling to reduce side reactions.

- Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive intermediates.

- Solvent effects : High-boiling solvents (e.g., DMSO) improve solubility of bulky intermediates .

Q. What toxicological mechanisms are associated with structurally related aromatic amines?

Metabolites like 2-methyl-N4-(2-methylphenyl)benzene-1,4-diamine (MMBD) form cytotoxic dimers via cytochrome P450-mediated oxidation. These dimers intercalate DNA, causing adducts and mutagenicity in bladder epithelial cells. In vitro assays (Ames test) and in vivo rodent models are used to assess carcinogenic potential .

Q. How is this compound utilized in advanced materials such as COFs?

The diamine group undergoes Schiff-base condensation with aldehydes to form imine-linked COFs. Monomer exchange strategies (e.g., replacing benzidine with benzene-1,4-diamine in preformed COFs) enable tailored porosity and functionality. Characterization involves XRD for crystallinity and BET analysis for surface area .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

- Matrix interference : Use solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance HPLC-MS/MS sensitivity.

- Isomer discrimination : Chiral columns or ion mobility spectrometry separate stereoisomers .

Q. How can computational methods predict the bioactivity of derivatives?

- Molecular docking : Screens binding affinities to targets like tyrosine kinases or DNA helicases.

- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in electroluminescent devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.